

The Pharmacokinetics and Metabolism of Cyanidin 3,5-diglucoside: A Technical Guide

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Compound of Interest

Compound Name: Cyanidin 3,5-diglucoside

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Introduction

Cyanidin 3,5-diglucoside is a naturally occurring anthocyanin, a class of flavonoids responsible for the vibrant red, purple, and blue colors of many fruits and vegetables. Beyond its role as a pigment, this compound has garnered significant interest within the scientific community for its potential therapeutic properties, including antioxidant and anti-inflammatory effects. A thorough understanding of its pharmacokinetics—how the body absorbs, distributes, metabolizes, and excretes it—is paramount for the development of novel therapeutics and functional foods. This technical guide provides an in-depth overview of the current knowledge regarding the pharmacokinetics and metabolism of **Cyanidin 3,5-diglucoside**, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.

Pharmacokinetic Profile

The pharmacokinetic profile of **Cyanidin 3,5-diglucoside** is characterized by its absorption, distribution, metabolism, and excretion (ADME). While specific data for the 3,5-diglucoside is limited, extensive research on the closely related Cyanidin 3-glucoside (C3G) provides valuable insights.

Absorption

Following oral ingestion, **Cyanidin 3,5-diglucoside**, like other anthocyanins, is believed to be absorbed in both the stomach and the small intestine. The glycosylation pattern influences the absorption efficiency. The presence of two glucose moieties in **Cyanidin 3,5-diglucoside** may affect its uptake compared to its monoglucoside counterpart. Studies on C3G suggest that a significant portion can be absorbed, with a relative bioavailability of approximately 12.38% (5.37% excreted in urine and 6.91% in breath) in humans after a 500 mg dose.[1]

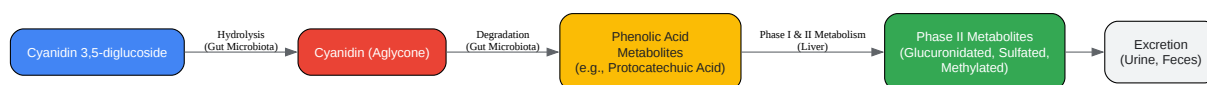
Distribution

Once absorbed, **Cyanidin 3,5-diglucoside** and its metabolites are distributed throughout the body via the systemic circulation.

Metabolism

The metabolism of **Cyanidin 3,5-diglucoside** is a complex process involving both host enzymes and the gut microbiota. The initial step likely involves the hydrolysis of the glycosidic bonds to yield the aglycone, cyanidin. This can be followed by degradation of the cyanidin structure.

The gut microbiota plays a crucial role in the breakdown of cyanidin into smaller phenolic compounds.[2] Key metabolites that have been identified following the administration of cyanidin glycosides include protocatechuic acid and phloroglucinaldehyde. These metabolites may then undergo further Phase I and Phase II metabolism in the liver, involving processes like methylation, glucuronidation, and sulfation.[3][4] This extensive metabolism results in a diverse array of circulating metabolites, each with its own pharmacokinetic profile and potential biological activity.



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Metabolic Pathway of **Cyanidin 3,5-diglucoside**.

Excretion

The elimination of **Cyanidin 3,5-diglucoside** and its metabolites occurs primarily through urine and feces. The parent compound and its various metabolites can be detected in these matrices following administration.

Quantitative Pharmacokinetic Data

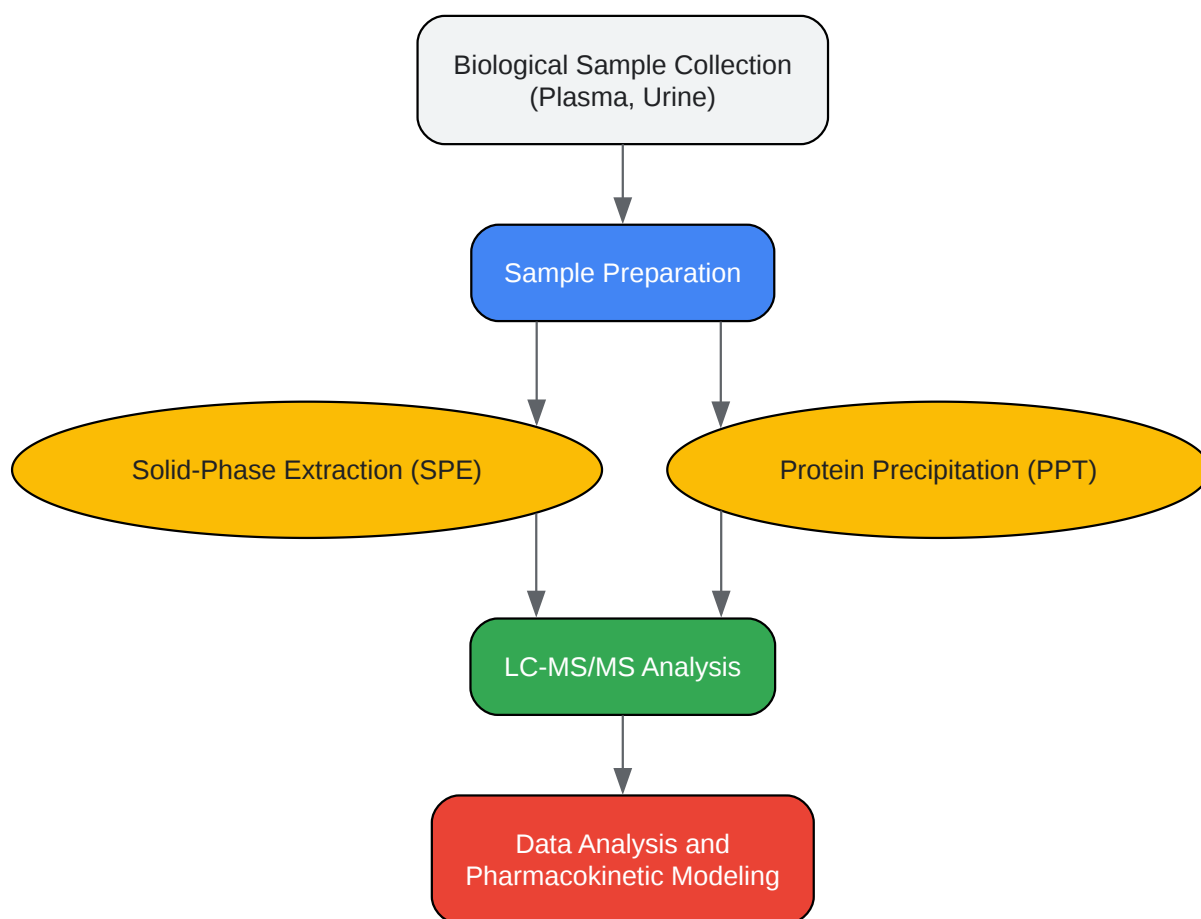
The following tables summarize the available quantitative pharmacokinetic data for Cyanidin 3-glucoside (C3G), which serves as a valuable reference for understanding the behavior of **Cyanidin 3,5-diglucoside**.

Parameter	Value	Species	Dose	Reference
C _{max} (Maximum Concentration)	5.97 ± 2.14 μmol/L (for metabolites)	Human	500 mg	[1]
T _{max} (Time to Maximum Concentration)	10.25 ± 4.14 h (for metabolites)	Human	500 mg	[1]
Half-life (t _{1/2})	12.44 ± 4.22 to 51.62 ± 22.55 h (for metabolites)	Human	500 mg	[1]
Bioavailability	12.38 ± 1.38%	Human	500 mg	[1]

Parameter	Value (Day 1)	Value (Day 14)	Species	Dose	Reference
C _{max} (ng/mL)	3.5 ± 2.1	3.2 ± 1.8	Human	Black bean seed coat extract	[5]
T _{max} (h)	0.5 (0.5-1.0)	0.5 (0.5-1.0)	Human	Black bean seed coat extract	[5]
AUC _{last} (ng·h/mL)	4.8 ± 3.4	4.5 ± 3.0	Human	Black bean seed coat extract	[5]
Half-life (h)	1.5	1.5	Human	Black bean seed coat extract	[5]

Experimental Protocols

Accurate quantification of **Cyanidin 3,5-diglucoside** and its metabolites in biological matrices is crucial for pharmacokinetic studies. The following section outlines a typical experimental workflow for such an analysis.



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Experimental Workflow for Pharmacokinetic Analysis.

Sample Preparation

The choice of sample preparation technique is critical for removing interfering substances and concentrating the analytes of interest. Two common methods are Solid-Phase Extraction (SPE) and Protein Precipitation (PPT).

Solid-Phase Extraction (SPE) Protocol for Plasma:

- Conditioning: Condition a C18 SPE cartridge with methanol followed by acidified water (e.g., 0.1% formic acid).[6]
- Loading: Dilute the plasma sample with acidified water and load it onto the conditioned cartridge.[6]
- Washing: Wash the cartridge with acidified water to remove hydrophilic impurities.[6]
- Elution: Elute the anthocyanins with an appropriate solvent, such as acidified methanol.[7]
- Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[6]

Protein Precipitation (PPT) Protocol for Plasma:

- Precipitation: Add a cold organic solvent, such as acetonitrile containing an internal standard, to the plasma sample to precipitate proteins.[6]
- Centrifugation: Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.
- Supernatant Collection: Carefully collect the supernatant containing the analytes.
- Evaporation and Reconstitution: Evaporate the supernatant to dryness and reconstitute the residue in the initial mobile phase.[6]

LC-MS/MS Analysis

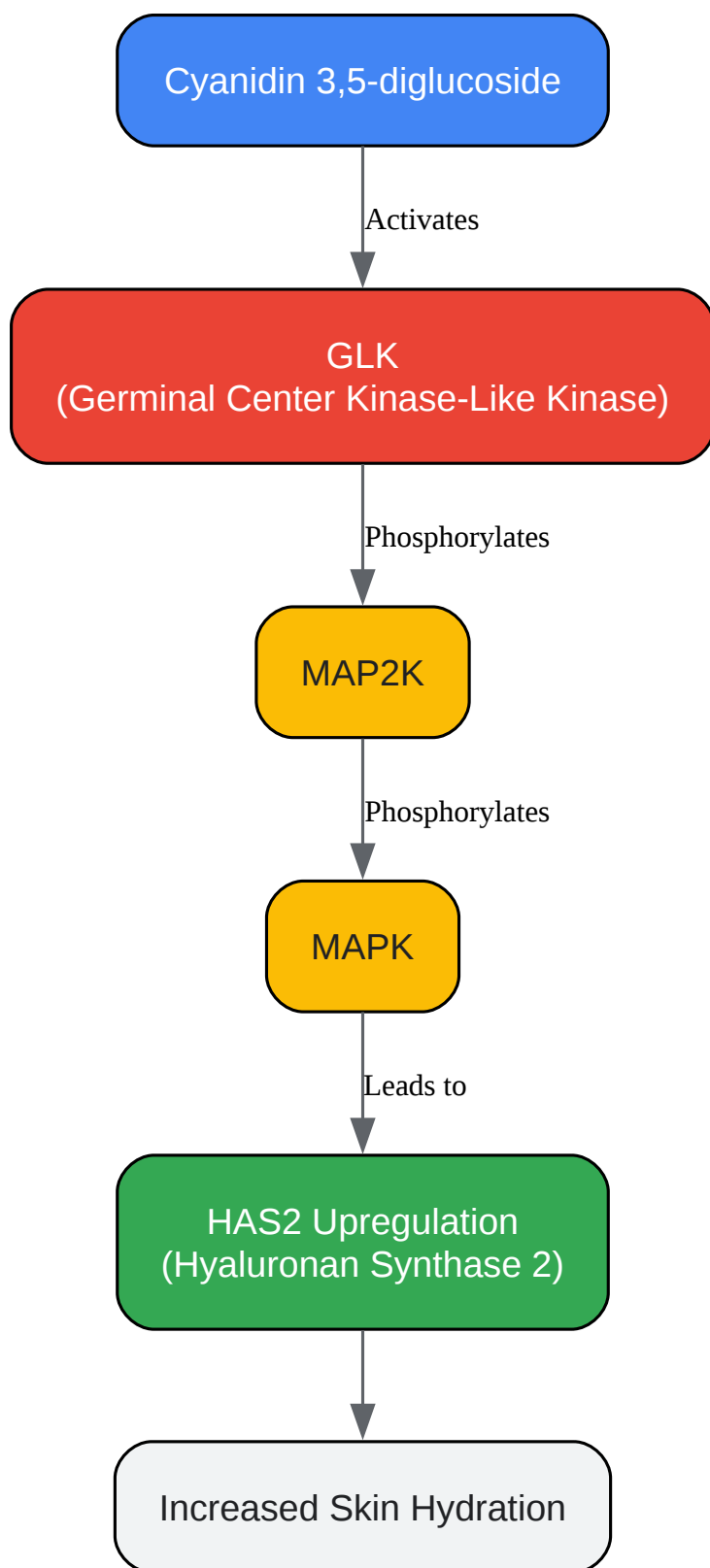
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the quantification of **Cyanidin 3,5-diglucoside** and its metabolites due to its high sensitivity and selectivity.

Typical LC-MS/MS Parameters:

- **Chromatographic Column:** A reversed-phase C18 column is commonly used for the separation of anthocyanins.
- **Mobile Phase:** A gradient elution with a mixture of acidified water (e.g., with formic acid) and an organic solvent like methanol or acetonitrile is typically employed.
- **Mass Spectrometry:** A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for quantification. Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard.

Signaling Pathway Modulation

Recent research has indicated that **Cyanidin 3,5-diglucoside** can modulate specific cellular signaling pathways. One such pathway is the GLK-MAPK signaling cascade, which is involved in skin hydration.^[8]



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GLK-MAPK Signaling Pathway Activation.

Cyanidin 3,5-diglucoside has been shown to activate Germinal Center Kinase-Like Kinase (GLK), an upstream regulator of the MAPK signaling pathway.[8] This activation leads to a cascade of phosphorylation events, ultimately resulting in the upregulation of Hyaluronan Synthase 2 (HAS2).[8] Increased HAS2 expression promotes the synthesis of hyaluronic acid, a key molecule involved in maintaining skin moisture.[8]

Conclusion

The study of the pharmacokinetics and metabolism of **Cyanidin 3,5-diglucoside** is a rapidly evolving field. While much of the current understanding is extrapolated from studies on the more common Cyanidin 3-glucoside, the available data clearly indicate that this anthocyanin is absorbed, extensively metabolized, and interacts with specific cellular signaling pathways. Future research should focus on generating more specific quantitative pharmacokinetic data for **Cyanidin 3,5-diglucoside** to better understand its dose-response relationship and to unlock its full therapeutic potential. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals working to advance our knowledge of this promising natural compound.

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